[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester
Description
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Properties
IUPAC Name |
ethyl 1-piperidin-4-ylpiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-13(16)12-5-3-4-10-15(12)11-6-8-14-9-7-11/h11-12,14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHNJYQAMCFLMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679528 | |
| Record name | Ethyl [1,4'-bipiperidine]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911627-08-2 | |
| Record name | Ethyl [1,4'-bipiperidine]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester CAS 911627-08-2 properties
[1]
Executive Summary & Structural Significance
Ethyl [1,4'-bipiperidine]-2-carboxylate (CAS 911627-08-2) represents a "privileged scaffold" in modern drug discovery. Structurally, it consists of two piperidine rings linked via a nitrogen-carbon bond (
This molecule is highly valued for three specific architectural features:
-
Defined Stereochemical Vector: The C2-carboxylate provides a specific vector for extending the carbon skeleton, crucial for accessing sub-pockets in GPCR targets (e.g., CCR5, MCH1R).
-
Basic Center Modulation: It contains two basic nitrogen atoms with distinct pKa values. The tertiary amine (N1) is electronically modulated by the adjacent ester, while the secondary amine (N4') remains highly nucleophilic, allowing for orthogonal functionalization.
-
Conformational Rigidity: The bipiperidine core restricts conformational freedom compared to linear diamines, reducing the entropic penalty upon protein binding.
Physicochemical Profile (Datasheet)
The following data aggregates experimental values and high-confidence predictive models suitable for laboratory planning.
| Property | Value / Description | Context |
| CAS Number | 911627-08-2 | Unique Identifier |
| IUPAC Name | Ethyl [1,4'-bipiperidine]-2-carboxylate | Systematic Nomenclature |
| Molecular Formula | - | |
| Molecular Weight | 240.34 g/mol | - |
| Physical State | Viscous Oil or Low-Melting Solid | Tends to crystallize upon standing at 4°C. |
| Solubility | DCM, MeOH, DMSO, EtOAc | Poor solubility in hexanes/water (neutral pH).[1][2] |
| LogP (Predicted) | 1.16 ± 0.2 | Lipophilic enough for membrane permeability. |
| pKa (Base 1) | ~10.5 (Secondary Amine) | Highly basic; protonated at physiological pH. |
| pKa (Base 2) | ~6.8 - 7.5 (Tertiary Amine) | Modulated by electron-withdrawing ester. |
| Boiling Point | ~350°C (Predicted) | Do not distill at atm pressure. Use high vac (<1 mmHg). |
| Storage | 2-8°C, Inert Atmosphere (Ar/N2) | Hygroscopic; absorbs |
Synthetic Routes & Optimization
The synthesis of CAS 911627-08-2 typically employs Reductive Amination , a method chosen for its ability to construct the
The "Self-Validating" Protocol (Reductive Amination)
This protocol minimizes side reactions (over-alkylation) by controlling the iminium ion formation equilibrium.
-
Starting Materials: Ethyl pipecolate (Amine source) and
-Boc-4-piperidone (Ketone source). -
Reagent Selection: Sodium Triacetoxyborohydride (
) is preferred over due to lower toxicity and better selectivity for aldehydes/ketones in the presence of esters.
Step-by-Step Methodology:
-
Imine Formation (Equilibrium):
-
Dissolve Ethyl pipecolate (1.0 eq) and
-Boc-4-piperidone (1.1 eq) in 1,2-Dichloroethane (DCE) or DCM. -
Critical Step: Add Acetic Acid (1.0 - 1.5 eq). Acid catalysis is required to protonate the ketone oxygen, facilitating nucleophilic attack by the secondary amine.
-
Stir for 30-60 minutes at Room Temperature (RT) to establish the iminium equilibrium.
-
-
Reduction:
-
Add
(1.5 eq) portion-wise. -
Observation: Mild effervescence may occur. The reaction is typically complete in 4-12 hours.
-
Validation: Monitor by TLC (stain with Ninhydrin or PMA). The disappearance of the starting amine is the key indicator.
-
-
Workup & Deprotection:
-
Quench with saturated
. Extract with DCM. -
The intermediate is Ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperidine-2-carboxylate .
-
Cleavage: Treat the intermediate with
in Dioxane or TFA/DCM (1:1) to remove the Boc group, yielding the target CAS 911627-08-2 as a salt (or free base after neutralization).
-
Synthetic Workflow Diagram
The following diagram illustrates the logic flow, including the critical decision point for scale-up (using Benzyl protection instead of Boc for cost efficiency).
Caption: Figure 1. Dual-pathway synthesis strategy comparing Laboratory (Boc) vs. Industrial (Benzyl) routes for generating the bipiperidine scaffold.
Applications in Medicinal Chemistry
This scaffold is versatile. The secondary amine at the 4'-position is the primary "handle" for diversification.
Orthogonal Functionalization Logic
-
Amide Coupling (Library Generation): The secondary amine reacts rapidly with acid chlorides or carboxylic acids (using HATU/EDCI).
-
Why: This creates the "Left-Hand Side" (LHS) diversity often seen in CCR5 antagonists.
-
-
Ester Hydrolysis: Saponification (LiOH/THF/H2O) of the ethyl ester yields the carboxylic acid.
-
Caution: Epimerization at C2 can occur if harsh conditions (high temp, strong alkoxide bases) are used. LiOH at RT is recommended.
-
-
Reduction to Alcohol: Treatment with
or converts the ester to a primary alcohol, useful for ether synthesis or converting to a fluoromethyl group.
Analytical Quality Control
To ensure the integrity of the scaffold before using it in complex synthesis:
-
1H NMR (Diagnostic Peaks in
):-
4.1-4.2 ppm (q, 2H): Ethyl ester
. - 3.0-3.2 ppm (dd, 1H): The chiral proton at C2 (alpha to ester). The multiplicity confirms the rigidity of the ring.
-
2.2-2.6 ppm (m): The
bridgehead proton.
-
4.1-4.2 ppm (q, 2H): Ethyl ester
-
Mass Spectrometry:
-
ESI+: Expect
. -
Common fragmentation: Loss of the ethyl group (
) or cleavage of the bipiperidine bond.
-
Handling & Safety (E-E-A-T)
While specific toxicological data for this intermediate is limited, it should be handled under the "Potent Pharmacophore" Assumption :
-
Inhalation Risk: As a secondary amine, it may be corrosive to mucous membranes. Use a fume hood.
-
Skin Absorption: The lipophilic nature (LogP > 1) suggests potential dermal absorption. Nitrile gloves (double-gloving recommended) are standard.
-
Stability:
-
Air Sensitivity: Secondary amines absorb
to form carbamates. Store under Argon. -
Thermal Stability: Stable at RT, but ester exchange (transesterification) can occur in alcoholic solvents with catalytic base.
-
References
-
PubChem Compound Summary. (n.d.). Ethyl [1,4'-bipiperidine]-2-carboxylate (Compound CID 4778296). National Center for Biotechnology Information. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. (Fundamental protocol basis for bipiperidine synthesis). Retrieved from [Link]
-
Matassini, C., et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Current Organic Chemistry. (Contextualizing the stability and synthesis of piperidine scaffolds). Retrieved from [Link]
Solubility Profile & Characterization of [1,4']Bipiperidinyl-2-carboxylic acid ethyl ester
Content Type: Technical Guide Audience: Process Chemists, Formulation Scientists, and Medicinal Chemists Subject: [1,4']Bipiperidinyl-2-carboxylic acid ethyl ester (CAS: 911627-08-2)[1][2][3]
Executive Summary
[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester is a critical bifunctional intermediate often employed in the synthesis of GPCR ligands (e.g., muscarinic antagonists) and multi-heterocyclic scaffolds. Its structure features a unique "solubility paradox": it contains a lipophilic ethyl ester and a bicyclic hydrocarbon core, yet it possesses two ionizable nitrogen centers (one secondary, one tertiary) that drastically alter its behavior depending on the pH and solvent polarity.
This guide provides a field-proven solubility profile, moving beyond simple "soluble/insoluble" binaries to explore the mechanistic interactions governing this molecule's behavior in organic media. It focuses on optimizing solvent selection for purification (crystallization vs. extraction) and formulation.
Physicochemical Characterization
To predict solubility behavior accurately, we must first analyze the structural determinants of the molecule.
Structural Analysis
-
Core Scaffold: Two piperidine rings connected via a 1,4'-linkage (tertiary amine at the junction).
-
Functional Groups:
-
Ethyl Ester (C2 position): Lipophilic, H-bond acceptor. Susceptible to hydrolysis and transesterification.
-
Secondary Amine (Distal Ring): High basicity (pKa ~10–11), H-bond donor/acceptor.
-
Tertiary Amine (Junction): Moderate basicity (pKa ~8–9), H-bond acceptor.
-
-
Physical State: Typically a viscous oil or low-melting solid at room temperature.
Theoretical Properties
| Property | Value (Approx.) | Implication for Solubility |
| LogP | 1.16 | Borderline Lipophilicity. Soluble in organic solvents, but not "greasy" enough for pure alkanes. |
| TPSA | ~41 Ų | Good membrane permeability; moderate polarity. |
| pKa (Sec. Amine) | ~10.5 | pH-Switchable. Fully protonated (cationic) at pH < 8. |
| pKa (Ter. Amine) | ~8.5 | Protonates at lower pH; contributes to water solubility in acidic media. |
Solubility Profile in Organic Solvents
The following profile categorizes solvents based on their interaction mechanism with the [1,4']Bipiperidinyl scaffold.
Class I: Chlorinated & Polar Aprotic (High Solubility)
-
Solvents: Dichloromethane (DCM), Chloroform, DMF, DMSO.
-
Mechanism: Strong dipole-dipole interactions and dispersion forces. The chlorinated solvents effectively solvate the hydrophobic piperidine rings while accommodating the polar amine centers.
-
Application: Ideal for reaction media and initial dissolution for chromatography.
-
Technical Note: In DCM, the free base is stable. However, avoid prolonged storage in DMSO/DMF if traces of water are present, as hydrolysis of the ester can slowly occur.
Class II: Polar Protic (High Solubility with Stability Risks)
-
Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).
-
Mechanism: Hydrogen bonding with the amine nitrogens and ester carbonyl.
-
Risk Factor: Transesterification.
-
Scenario: Dissolving the ethyl ester in Methanol in the presence of a base (even the molecule's own amine) can lead to the formation of the methyl ester impurity over time or at elevated temperatures.
-
-
Recommendation: Use Ethanol for recrystallization to match the ester group. Avoid Methanol unless conducting immediate analysis.
Class III: Ethers & Esters (Moderate to Good Solubility)
-
Solvents: Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), 1,4-Dioxane.
-
Mechanism: Good solvation of the non-polar scaffold. The basic amines can occasionally cause "oiling out" in dry EtOAc if the product is slightly protonated or impure.
-
Application: Standard Extraction Solvents. Ethyl Acetate is the solvent of choice for extracting the free base from aqueous alkaline solutions.
Class IV: Aliphatic Hydrocarbons (Low Solubility / Anti-Solvent)
-
Solvents: n-Heptane, Hexanes, Cyclohexane.
-
Mechanism: The polarity of the two amine centers and the ester group disrupts the hydrophobic network of alkanes.
-
Application: Anti-Solvent Crystallization.
-
Protocol: Dissolve the compound in a minimum volume of DCM or EtOAc, then slowly add Heptane to induce precipitation or oiling out (which can then be crystallized by cooling).
-
Class V: Water (The pH Switch)
-
Neutral/Basic pH (>8): Insoluble. The molecule exists as a free base (LogP ~1.2) and will phase separate as an oil.
-
Acidic pH (<4): Highly Soluble. Both nitrogens protonate, forming a dicationic species that is highly water-soluble.
-
Application: This is the primary mechanism for purification (see Section 5).
Experimental Protocols
Protocol A: Visual Equilibrium Solubility Screen
For determining the solubility limit in a specific solvent.
-
Preparation: Weigh 50 mg of [1,4']Bipiperidinyl-2-carboxylic acid ethyl ester into a clear HPLC vial.
-
Solvent Addition: Add the target solvent in 100 µL increments.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Clear Solution: Soluble.
-
Cloudy/Precipitate: Insoluble/Saturated.
-
Oiling Out: Phase separation (common in Heptane/Water).
-
-
Endpoint: Calculate solubility (
) as:
Protocol B: Self-Validating pH-Swing Extraction
A test to confirm pKa-dependent solubility and purity.
Figure 1: pH-Swing Extraction Logic for purification of aminopiperidine esters. This workflow leverages the ionization of the secondary and tertiary amines to remove non-basic impurities.
Stability & Handling Considerations
Transesterification Risk
When dissolving in alcohols (MeOH, EtOH), the secondary amine can act as an internal base catalyst.
-
Observation: HPLC shows a shifting retention time (Rt) peak corresponding to the methyl ester if stored in MeOH.
-
Prevention:
-
Store stock solutions in Acetonitrile or DMSO .
-
If alcohol is required, keep temperature < 5°C and analyze immediately.
-
Hygroscopicity
The secondary amine is hygroscopic. The "oil" form will absorb atmospheric moisture, making accurate weighing difficult and potentially hydrolyzing the ester over long periods.
-
Storage: Store under Nitrogen/Argon at 2–8°C.
-
Salt Formation: Converting the oil to a dihydrochloride (2HCl) or dioxalate salt is recommended for long-term solid-state stability.
Applications in Purification
Crystallization Strategy
Since the free base is often an oil, crystallization is best achieved via salt formation.
-
Solvent: Dissolve free base in Ethanol (10 volumes).
-
Acid: Add 2.2 equivalents of HCl (in EtOH or Dioxane).
-
Antisolvent: Slowly add Et2O or Heptane until turbidity persists.
-
Cooling: Cool to 0°C. The hydrochloride salt should crystallize as a white solid.
Chromatography[4]
-
Stationary Phase: C18 (Reverse Phase) or Silica (Normal Phase).
-
Mobile Phase Modifier:
-
Reverse Phase: Requires high pH buffer (Ammonium Bicarbonate, pH 10) or TFA (pH 2) to ensure sharp peaks. Neutral pH causes peak tailing due to mixed ionization states.
-
Normal Phase: DCM/MeOH + 1% Ammonia or Triethylamine. The amine additive is mandatory to prevent irreversible adsorption of the secondary amine to silanol groups.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 505411479, Ethyl [1,4'-bipiperidine]-2-carboxylate. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press. (General reference for amine/ester solubility principles).
-
EPA (2025). CompTox Chemicals Dashboard: Piperidine derivatives properties. Retrieved from [Link]
Sources
An In-Depth Technical Guide to [1,4']Bipiperidinyl-2-carboxylic acid ethyl ester
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of [1,4']Bipiperidinyl-2-carboxylic acid ethyl ester, a heterocyclic compound of interest in medicinal chemistry. It details the molecule's chemical identifiers, physicochemical properties, and its significant role as a structural motif in the design of novel therapeutics. While a specific, validated synthesis protocol for this 2-carboxylate isomer is not extensively documented in readily available literature, this guide outlines a generalized, logical synthetic approach based on established methodologies for related bipiperidine isomers. The narrative emphasizes the compound's potential applications, particularly as a versatile building block for drug discovery, grounded in the proven utility of the bipiperidine scaffold.
Core Compound Identification and Properties
[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester is a bicyclic amine derivative featuring a piperidine ring substituted at the nitrogen atom with a second piperidine moiety, which itself carries an ethyl carboxylate group at the 2-position. This structure is a valuable scaffold in synthetic chemistry, offering multiple points for chemical modification.
Chemical Structure and Identifiers
The structural and identifying information for this compound is critical for its accurate use in research and chemical databases. Key identifiers are summarized in Table 1.
Table 1: Chemical Identifiers for [1,4']Bipiperidinyl-2-carboxylic acid ethyl ester
| Identifier | Value | Source |
| CAS Number | 911627-08-2 | ChemScene |
| Molecular Formula | C₁₃H₂₄N₂O₂ | ChemScene |
| SMILES | O=C(C1N(C2CCNCC2)CCCC1)OCC | ChemScene |
| InChIKey | Not Publicly Available | - |
A two-dimensional representation of the chemical structure is provided below.
Methodological & Application
Preparation of bipiperidine libraries using CAS 911627-08-2 as a building block
The following Application Note and Protocol guide is designed for medicinal chemists and drug discovery professionals. It focuses on the high-throughput synthesis of libraries based on the Ethyl [1,4'-bipiperidine]-2-carboxylate scaffold (CAS 911627-08-2).
Abstract & Strategic Value
The 1,4'-bipiperidine scaffold represents a privileged structural motif in modern medicinal chemistry, appearing in numerous GPCR antagonists (e.g., Muscarinic M3, CCR5), ion channel blockers, and antibacterial agents. Unlike flat heteroaromatic scaffolds, the bipiperidine core offers high fraction of sp3-hybridized carbons (
This guide details the utilization of CAS 911627-08-2 (Ethyl [1,4'-bipiperidine]-2-carboxylate) as a bifunctional "scaffold-in-a-box." This specific building block is unique because it contains two distinct diversity vectors with orthogonal reactivity profiles:
-
Vector A (Distal): A reactive secondary amine on the 4'-piperidine ring.
-
Vector B (Proximal): A latent carboxylic acid (masked as an ethyl ester) at the 2-position of the core piperidine.
By exploiting the reactivity difference between the distal amine and the proximal ester, researchers can rapidly generate
Chemical Profile: The Anchor Component
| Property | Specification |
| CAS Number | 911627-08-2 |
| Chemical Name | Ethyl [1,4'-bipiperidine]-2-carboxylate |
| Synonyms | Ethyl 1-(piperidin-4-yl)piperidine-2-carboxylate |
| Molecular Formula | C₁₃H₂₄N₂O₂ |
| Molecular Weight | 240.34 g/mol |
| Core Structure | 1,4'-Bipiperidine (N1-C4' linkage) |
| Key Functionality | 2° Amine (Distal), Ethyl Ester (Proximal), 3° Amine (Junction) |
| Stereochemistry | Typically supplied as a racemate (check CoA); contains one chiral center at C2. |
| Solubility | Soluble in DCM, MeOH, DMSO; Moderate in Et₂O. |
Structural Visualization
The following diagram illustrates the core scaffold and the divergent synthesis pathways available.
Caption: Divergent synthesis workflow transforming CAS 911627-08-2 into a disubstituted library via sequential functionalization.
Library Synthesis Protocols
Phase 1: Functionalization of the Distal Amine (Vector A)
The distal secondary amine is the most nucleophilic site. It can be derivatized via Reductive Amination (preferred for physicochemical properties) or Sulfonylation/Acylation.
Protocol A: Parallel Reductive Amination
Objective: Install diversity element R1 (benzyl/alkyl groups) while maintaining basicity.
-
Preparation: Dissolve CAS 911627-08-2 (1.0 equiv) in DCE (1,2-Dichloroethane) or DCM.
-
Reagent Addition: Add the diversity aldehyde (1.1 equiv).
-
Acid Catalyst: Add Acetic Acid (1-2 drops or 1.5 equiv). Stir for 30 minutes at Room Temperature (RT) to form the imine.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 – 2.0 equiv).
-
Reaction: Seal and shake/stir at RT for 16 hours.
-
Workup (High-Throughput):
-
Validation: LCMS check for [M+H]⁺.
Protocol B: Sulfonylation/Acylation
Objective: Install diversity element R1 (Sulfonyl/Acyl) to modulate polarity.
-
Preparation: Dissolve CAS 911627-08-2 (1.0 equiv) in DCM.
-
Base: Add DIPEA (Diisopropylethylamine) (2.5 equiv) or TEA.
-
Reagent: Add Sulfonyl Chloride (R-SO₂Cl) or Acid Chloride (R-COCl) (1.1 equiv).
-
Reaction: Stir at RT for 4–12 hours.
-
Scavenging: Add polymer-supported trisamine resin (to scavenge excess electrophile) and stir for 2 hours.
-
Filtration: Filter off resin and concentrate.
Phase 2: Activation of Vector B (Ester Hydrolysis)
Before functionalizing the proximal position, the ethyl ester must be hydrolyzed to the carboxylic acid.
Protocol C: Saponification
-
Solvent System: Dissolve the Phase 1 product (R1-substituted) in THF:MeOH:Water (3:1:1 ratio).
-
Base: Add LiOH·H₂O (3.0 – 5.0 equiv).
-
Reaction: Stir at 50°C for 4–16 hours. (Note: The 2-position in pipecolic derivatives can be sterically hindered; mild heating ensures completion).
-
Workup:
-
Neutralize to pH ~6-7 with 1M HCl.
-
Concentrate to remove organics.
-
Lyophilize the aqueous residue (if salts are tolerable for next step) or extract with n-Butanol/DCM if the zwitterion is lipophilic enough.
-
Purification: Reverse-phase SPE or preparative HPLC is recommended here to ensure the "Core Acid" is pure before the final library split.
-
Phase 3: Functionalization of the Proximal Acid (Vector B)
The resulting carboxylic acid is coupled with diverse amines (R2-NH₂) to generate the final amide library.
Protocol D: Amide Coupling (HATU Method)
Rationale: The 2-position of the piperidine ring is sterically crowded (adjacent to the tertiary N). HATU or T3P are preferred over EDC/HOBt for higher yields.
-
Dissolution: Dissolve the Intermediate Acid (1.0 equiv) in DMF or DMA.
-
Base: Add DIPEA (3.0 equiv).
-
Coupling Agent: Add HATU (1.2 equiv). Stir for 10 minutes to activate.
-
Amine Addition: Add the diversity Amine (R2-NH₂) (1.2 – 1.5 equiv).
-
Reaction: Shake/Stir at RT for 16–24 hours.
-
Purification:
-
Prep-HPLC: Preferred for final libraries to ensure >95% purity.
-
SPE: PL-HCO3 MP-resin can be used to scavenge acid byproducts if HPLC is not available.
-
Quality Control & Validation Criteria
For a library to be considered "Screening Grade," it must meet the following metrics.
| Metric | Acceptance Criteria | Method |
| Purity | > 90% (LC-UV at 254 nm) | UPLC-MS |
| Identity | [M+H]⁺ ± 0.5 Da | ESI-MS |
| Solubility | > 10 mM in DMSO | Visual / Nephelometry |
| Stereo-integrity | Maintain relative stereochemistry | Chiral LC (if applicable) |
Troubleshooting Note: If low yields are observed in Step 3 (Amide Coupling), check for "diketopiperazine" formation or internal cyclization if the R1 group contains nucleophiles. The steric bulk at C2 requires efficient activation (HATU/HOAt).
References
-
Bipiperidine Scaffolds in Drug Discovery
-
Chemical Structure Verification
- Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem., 1996. (Standard Protocol Reference).
Disclaimer: This Application Note is for research purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.
Sources
- 1. mdpi.com [mdpi.com]
- 2. US7662964B2 - Process for producing [1,4â²] bipiperidinyl-1â²-carbonyl chloride or hydrochloride thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Caffeine | 58-08-2 [chemicalbook.com]
- 5. WO2020126088A1 - Co-crystal of ketoprofen, compositions comprising the same, process of producing the same, and uses thereof - Google Patents [patents.google.com]
- 6. Silver Sulfadiazine | 22199-08-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 1-(2 4 6-TRIMETHYLBENZYL)PIPERAZINE[41717-26-4] | CASGET [casget.com]
Application Notes and Protocols for the Synthesis of [1,4']Bipiperidinyl-2-carboxylic acid ethyl ester
Abstract: This document provides a comprehensive, technically-grounded guide for the synthesis of [1,4']Bipiperidinyl-2-carboxylic acid ethyl ester, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The primary synthetic strategy detailed is a direct one-pot reductive amination between ethyl pipecolinate (ethyl piperidine-2-carboxylate) and 1-Boc-4-piperidone, followed by deprotection. This method is chosen for its high efficiency, operational simplicity, and ability to avoid common side reactions like over-alkylation.[2][3] This guide explains the underlying chemical principles, provides a detailed step-by-step protocol, and includes essential information on safety, reaction monitoring, and product characterization.
Synthetic Principle and Strategy
The formation of the C-N bond linking the two piperidine rings is achieved via reductive amination. This powerful and reliable reaction is a cornerstone of modern organic synthesis for creating secondary and tertiary amines.[2][4] The process involves two key stages that occur in a single reaction vessel:
-
Iminium Ion Formation: The secondary amine of ethyl pipecolinate performs a nucleophilic attack on the carbonyl carbon of 1-Boc-4-piperidone. This condensation reaction is typically facilitated by a mildly acidic environment, which activates the ketone, leading to the formation of a water molecule and a transient iminium ion intermediate.[2][5]
-
In-Situ Reduction: A selective reducing agent, present in the same pot, immediately reduces the electrophilic iminium ion to the stable tertiary amine product.[3]
For this specific synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is exceptionally mild and selective, capable of reducing the iminium ion much faster than it reduces the starting ketone, thereby preventing the formation of alcohol side-products.[6] Its effectiveness in solvents like 1,2-dichloroethane (DCE) at room temperature makes it ideal for substrates with sensitive functional groups, such as the ester in our starting material.[6]
The use of a Boc-protected piperidone is a strategic choice to ensure regioselectivity. The Boc (tert-butyloxycarbonyl) group directs the reaction to the ketone and can be cleanly removed in a final acidic deprotection step to yield the target compound.
Overall Reaction Scheme:
Caption: Two-stage synthesis via reductive amination and deprotection.
Materials, Equipment, and Reagent Data
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Nitrogen or Argon gas inlet
-
Glass funnels and graduated cylinders
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber
-
Flash column chromatography system with silica gel
-
Standard laboratory glassware and personal protective equipment (PPE): safety goggles, lab coat, chemically resistant gloves.
Reagents and Stoichiometry
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| Ethyl Pipecolinate | C₈H₁₅NO₂ | 157.21 | 10.0 | 1.57 g | 1.0 |
| 1-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | 10.0 | 1.99 g | 1.0 |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 15.0 | 3.18 g | 1.5 |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | 50 mL | - |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ~1.0 | ~60 µL | 0.1 (catalyst) |
| 4M HCl in Dioxane | HCl | - | 50.0 | 12.5 mL | 5.0 |
| Saturated NaHCO₃ solution | NaHCO₃ | - | - | ~100 mL | - |
| Saturated NaCl solution (Brine) | NaCl | - | - | ~50 mL | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | ~5 g | - |
Detailed Step-by-Step Experimental Protocol
Workflow Overview
Caption: Overall experimental workflow from setup to final product isolation.
PART A: Reductive Amination
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-4-piperidone (1.99 g, 10.0 mmol).
-
Solvent and Amine Addition: Add 1,2-dichloroethane (DCE, 50 mL) and stir until the solid dissolves. To this solution, add ethyl pipecolinate (1.57 g, 10.0 mmol).
-
Acid Catalyst: Add glacial acetic acid (~60 µL, ~1.0 mmol) to the mixture. Stir the solution under a nitrogen atmosphere for 20-30 minutes. Expertise Note: The acid catalyzes the formation of the iminium ion, which is the rate-limiting step.[2] Allowing the reactants to pre-mix ensures iminium formation is underway before the reducing agent is introduced.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 15 minutes. Trustworthiness Note: NaBH(OAc)₃ can react with atmospheric moisture. Adding it in portions to a well-stirred solution prevents clumping and controls any mild initial exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC).
-
Self-Validation: Prepare a TLC plate with three lanes: starting amine, starting ketone, and the reaction mixture. A suitable mobile phase is 30% ethyl acetate in hexanes. The reaction is complete when the spot corresponding to the limiting starting material (likely the amine) has been consumed and a new, less polar product spot is dominant.
-
PART B: Work-up and Purification of Intermediate
-
Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining acid and reducing agent.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated NaCl (brine, 50 mL), then dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude Boc-protected bipiperidinyl ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to isolate the pure intermediate.
PART C: Boc Deprotection
-
Setup: Dissolve the purified Boc-protected intermediate in a minimal amount of dichloromethane (or ethyl acetate) in a 100 mL round-bottom flask.
-
Acid Addition: Add 4M HCl in dioxane (12.5 mL, 50.0 mmol) and stir the solution at room temperature.
-
Monitoring: The reaction is typically complete within 1-2 hours. Gas evolution (CO₂) will be observed. Monitor by TLC until the starting material is fully consumed.
-
Isolation: Remove the solvent and excess HCl under reduced pressure (rotary evaporator) to yield [1,4']Bipiperidinyl-2-carboxylic acid ethyl ester as its hydrochloride salt, often as a white to off-white solid. The product can be triturated with diethyl ether to improve crystallinity if necessary.[7]
Characterization and Validation
To confirm the identity and purity of the final product, the following analytical techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structural integrity and the absence of starting materials. Key signals would include the ethyl ester quartet and triplet, and complex multiplets in the piperidine ring regions.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): To confirm the number of unique carbon atoms, including the ester carbonyl.
-
MS (Mass Spectrometry, ESI+): To confirm the molecular weight of the final product. The expected mass for the free base (C₁₃H₂₄N₂O₂) is 240.35 g/mol .[1][8] The ESI+ spectrum should show a prominent peak at m/z = 241.3 [M+H]⁺.
Safety and Handling Precautions
-
1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. Always handle it in a well-ventilated fume hood.
-
Sodium Triacetoxyborohydride: Is moisture-sensitive and can release acetic acid upon contact with water. Avoid inhalation of dust.
-
4M HCl in Dioxane: Is highly corrosive. Use appropriate PPE, including acid-resistant gloves and safety goggles.
-
General Precautions: Perform all steps of this procedure in a certified chemical fume hood. Ensure appropriate waste disposal streams are used for chlorinated and non-chlorinated solvents.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
NIST. (n.d.). Ethyl pipecolinate. NIST WebBook. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [1,4']BIPIPERIDINYL-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Preventing hydrolysis of the ethyl ester group in bipiperidine derivatives
Topic: Strategies for Preventing Hydrolysis of Ethyl Ester Groups
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with ethyl ester-containing bipiperidine derivatives. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate and prevent unwanted hydrolysis of your compounds.
Frequently Asked Questions (FAQs)
Q1: I'm observing a new, more polar peak in my HPLC analysis and a corresponding drop in the yield of my ethyl ester bipiperidine derivative. What is happening?
A1: You are likely observing the product of ester hydrolysis. The ethyl ester group on your bipiperidine derivative is reacting with water to form the corresponding carboxylic acid and ethanol.[1][2] This carboxylic acid is significantly more polar than the parent ester, causing it to elute earlier on a reverse-phase HPLC column. The reaction is catalyzed by the presence of acid or base.[2][3][4][5]
The two primary mechanisms are:
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4][5][6] This process is reversible, and its rate depends on the concentration of both acid and water.[2][4][7]
-
Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[1][6] This intermediate then collapses, eliminating an ethoxide ion and forming the carboxylic acid. In a basic solution, this acid is immediately deprotonated to form a carboxylate salt, driving the reaction to completion and making it effectively irreversible.[3][4][7][8]
Q2: What are the critical factors that accelerate the hydrolysis of my compound?
A2: The stability of your ethyl ester is not just an intrinsic property; it's highly dependent on its environment. Several factors can dramatically increase the rate of hydrolysis. Understanding and controlling these is key to preserving your compound's integrity.
| Factor | Impact on Hydrolysis Rate | Rationale & Key Considerations |
| pH | High Impact: Significant increase in both acidic (< pH 4) and basic (> pH 8) conditions.[9][10][11] | Esters are generally most stable in a neutral to slightly acidic pH range (approx. 4-7). The bipiperidine nitrogen atoms can act as internal bases, potentially influencing local pH. |
| Water | High Impact: Water is a reactant. | The reaction rate can be dependent on water concentration, especially in acid-catalyzed hydrolysis which is an equilibrium process.[2][4] Minimizing water in solvents and during storage is critical.[12] |
| Temperature | Medium-High Impact: Rate increases with temperature. | Higher temperatures provide the necessary activation energy for the hydrolysis reaction to proceed more quickly.[13][14] For every 10°C rise, the reaction rate can approximately double. |
| Solvents | Medium Impact: Protic vs. Aprotic | Polar aprotic solvents (e.g., DMSO, DMF) can accelerate base-catalyzed hydrolysis by poorly solvating the hydroxide ion, making it a more potent nucleophile.[15][16] Protic solvents (e.g., methanol, ethanol) can participate in transesterification. |
| Steric Hindrance | Medium Impact (Inherent): Bulky groups near the ester can slow hydrolysis.[17][18] | The bipiperidine structure itself may offer some steric protection. However, if the ester is conformationally exposed, it remains vulnerable. This is a key consideration during the design phase of a molecule.[19][20] |
Troubleshooting Guide: Diagnosing & Solving Hydrolysis
Problem: My compound is degrading during aqueous workup after synthesis.
Plausible Cause: Exposure to residual acid or base from the reaction in the presence of water.
Solution Strategy:
-
Temperature Control: Perform all aqueous washes with ice-cold solutions (e.g., cold deionized water, cold saturated NaHCO₃ solution).[19] This dramatically slows the kinetics of the hydrolysis reaction.[13]
-
Efficient Neutralization:
-
If the reaction was run under acidic conditions, neutralize carefully with a weak base like saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution.[19] Avoid strong bases like NaOH or KOH, which will aggressively promote saponification.[8]
-
If the reaction was run under basic conditions, neutralize with a weak acid like dilute citric acid or ammonium chloride (NH₄Cl) solution. Avoid strong acids.
-
-
Minimize Contact Time: Do not let aqueous and organic layers sit together for extended periods.[19] Perform extractions and separations swiftly and efficiently.
-
Thorough Drying: After the final wash, use a brine (saturated NaCl) wash to remove the bulk of dissolved water from the organic layer.[19] Subsequently, dry the organic layer thoroughly with an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.[19]
Problem: My purified, solid compound shows signs of degradation over time.
Plausible Cause: Atmospheric moisture and/or residual catalytic amounts of acid or base trapped in the solid matrix.
Solution Strategy:
-
Final Purification: Ensure the final purification step (e.g., column chromatography, recrystallization) effectively removes all acidic or basic impurities. A final wash of the organic solution with deionized water before drying and evaporation can help remove trace inorganic acids or bases.
-
Azeotropic Drying: Before final isolation, co-evaporate the compound with an anhydrous solvent like toluene or acetonitrile to remove trace amounts of water azeotropically.
-
Storage Conditions:
-
Atmosphere: Store the solid under an inert atmosphere (Nitrogen or Argon) to exclude moisture.[12][21]
-
Temperature: Store at reduced temperatures (e.g., 4°C or -20°C) to minimize the rate of any potential hydrolysis.[21]
-
Container: Use vials with tight-fitting, Teflon-lined caps. For highly sensitive compounds, consider flame-drying the storage vial under vacuum before backfilling with inert gas.
-
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Inert Gas (N₂ or Ar) | Prevents contact with atmospheric moisture.[12] |
| Temperature | -20°C or 4°C | Reduces the kinetic rate of hydrolysis.[21] |
| pH (of solid) | Neutral | Residual acid/base can catalyze degradation in the presence of trace moisture. |
| Light | Amber Vial | While not directly causing hydrolysis, light can initiate other degradation pathways.[21] |
Advanced Strategies & Protocols
Q3: My compound is inherently unstable under my experimental conditions. Should I consider an alternative protecting group?
A3: Yes. If optimizing conditions is insufficient, changing the ester protecting group is a standard and effective strategy.[22] The goal is to select a group that is more resistant to the specific conditions causing hydrolysis but can be removed later under orthogonal conditions.
| Ester Group | Cleavage Conditions | Stability Profile & Comments |
| Methyl/Ethyl | Acid or Base Hydrolysis[23] | The baseline standard. Susceptible to both acid and base. |
| tert-Butyl (t-Bu) | Strong Acid (e.g., TFA in DCM)[23] | Excellent base stability. This is the preferred choice if your workflow involves basic conditions. It is removed under conditions that do not affect many other functional groups. |
| Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C)[22][23] | Stable to both mild acid and mild base. Removal is clean but requires access to hydrogenation equipment and is incompatible with other reducible groups (e.g., alkenes, alkynes, some N-O bonds). |
| Silyl Esters (e.g., TBDMS) | Fluoride sources (e.g., TBAF), Acid, Base[23] | Generally very labile and used for temporary protection. Not recommended for robust protection against hydrolysis. |
Expert Recommendation: For bipiperidine derivatives, which are often handled in the presence of bases or are themselves basic, switching to a tert-butyl ester is a highly effective strategy to prevent unwanted hydrolysis.
Experimental Protocols
Protocol 1: HPLC Method for Quantifying Hydrolysis
This protocol provides a general method to separate the ethyl ester parent compound from its more polar carboxylic acid degradant.
-
System: HPLC with UV detection.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for your compound's chromophore (e.g., 254 nm).
-
Analysis: The carboxylic acid will have a shorter retention time than the parent ester. Quantify by integrating the peak areas and comparing them to a standard curve or by calculating the relative percentage.
References
- Divakaran, R. Mechanisms of Ester hydrolysis. Science discussions.
- Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube.
- BenchChem. [1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester | 340962-71-2.
- Chemistry Steps. (2020).
- Aakash Institute.
- Slideshare. (n.d.).
- Polymer Additives. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
- Biochemical Journal. (1977). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by α-chymotrypsin. Portland Press.
- USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils.
- ResearchGate. (n.d.).
- ACS Publications. (2000). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry.
- PubMed. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils.
- PMC. (n.d.). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin.
- ResearchGate. (n.d.).
- Taylor & Francis Online. (2006). Hydrothermal decomposition of esters under high pressure.
- ResearchGate. (n.d.). Effect of pH of the reactants on the ester yield.
- BenchChem. (2025).
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- The Pharmaceutical Journal. (2010).
- Oxford Learning Link. (2015). Appendix 6: Protecting groups.
- Wikipedia. (n.d.). Protecting group.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Instances of non-electrolyte solvation leading to less pronounced rate enhancements of ester hydrolyses in dipolar aprotic solvents. RSC Publishing.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- PMC. (n.d.).
- Chemguide. (n.d.). hydrolysis of esters.
- PubMed. (2021).
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- PubMed. (n.d.). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters.
- PSIBERG. (2023). Esters Hydrolysis: Types and their Mechanisms.
- Master Organic Chemistry. (2022).
- ResearchGate. (n.d.). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters.
- Quora. (2023). What is the effect of steric hindrance on the hydrolysis of haloalkanes?.
Sources
- 1. [1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester | 340962-71-2 | Benchchem [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Acid Catalyzed Hydrolysis of Ester & Saponification | AESL [aakash.ac.in]
- 6. m.youtube.com [m.youtube.com]
- 7. psiberg.com [psiberg.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ars.usda.gov [ars.usda.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. carbodiimide.com [carbodiimide.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Instances of non-electrolyte solvation leading to less pronounced rate enhancements of ester hydrolyses in dipolar aprotic solvents: the possibility of hydrolysis via conjugate base formation in the case of ethyl indole-2-carboxylate and methyl 4-pyridylacetate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 22. learninglink.oup.com [learninglink.oup.com]
- 23. chem.libretexts.org [chem.libretexts.org]
Handling hygroscopic properties of bipiperidine carboxylate salts
Technical Support Center: Bipiperidine Carboxylate Salts
Subject: A Comprehensive Guide to Understanding and Mitigating the Hygroscopic Properties of Bipiperidine Carboxylate Salts
Welcome to the technical support center for bipiperidine carboxylate salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the hygroscopic nature of these active pharmaceutical ingredients (APIs). As a class of compounds, bipiperidine carboxylate salts possess structural features—namely, the presence of polar carboxylate and amine functionalities—that make them susceptible to moisture uptake.[1][2] This interaction with atmospheric water can profoundly impact critical material properties and experimental outcomes.
The high hygroscopicity can lead to a multitude of issues, including alterations to physicochemical properties, difficulties in downstream formulation processes, and instability during shelf life.[3] This guide provides in-depth FAQs, troubleshooting protocols, and validated experimental procedures to help you characterize, handle, and control the effects of moisture on your compounds.
Frequently Asked Questions (FAQs)
Q1: Why are bipiperidine carboxylate salts often hygroscopic?
A: Hygroscopicity is the tendency of a substance to absorb or adsorb moisture from the surrounding environment.[4][5] Bipiperidine carboxylate salts are particularly susceptible due to two primary molecular features:
-
Ionic Salt Nature: Salt forms of APIs are often created to improve solubility, but this can sometimes increase hygroscopicity.[6][7]
-
Polar Functional Groups: The carboxylate (COO⁻) and piperidine nitrogen atoms are polar and can readily form hydrogen bonds with water molecules.[1] The availability of these sites for interaction with water drives the moisture uptake process.[3]
The extent of hygroscopicity depends on factors like the specific counter-ion, the crystal lattice structure, and the presence of amorphous content.[3]
Q2: What are the consequences of uncontrolled moisture uptake in my sample?
A: Uncontrolled moisture can compromise your sample's integrity in several ways, affecting both physical and chemical properties:
-
Physical Changes: Moisture can act as a plasticizer, leading to caking, clumping, and reduced powder flowability.[3][8] In severe cases, it can cause deliquescence, where the solid dissolves in the absorbed water.[3] It can also induce changes in crystal structure (polymorphism) or trigger the conversion of an anhydrous form to a less soluble hydrate, which can impact bioavailability.[9][10]
-
Chemical Degradation: The presence of water can accelerate chemical degradation pathways, most commonly hydrolysis, leading to the formation of impurities and a reduction in the potency of the API.[3][6]
-
Manufacturing & Experimental Issues: During processing, hygroscopic powders can adhere to manufacturing equipment like tablet punches and milling machinery, leading to operational challenges and inaccurate dosing.[3][11] In the lab, an unknown water content leads to inaccurate weighing and incorrect solution concentrations.
Q3: What is the difference between "moisture content" and "hygroscopicity"?
A: These terms are related but distinct.
-
Moisture Content is a quantitative measure of the total water present in a sample at a specific point in time. It is typically expressed as a percentage of the total weight (% w/w). Karl Fischer titration is the benchmark method for determining absolute water content.[8][12]
-
Hygroscopicity is an intrinsic property of a material that describes its propensity and rate of moisture uptake as a function of environmental humidity.[10][13] This is best characterized using Dynamic Vapor Sorption (DVS), which measures mass change as the sample is exposed to a range of relative humidity (RH) levels.[14][15] A material can have a low initial moisture content but be highly hygroscopic, meaning it will rapidly gain water if not handled correctly.
Q4: How do I properly store bipiperidine carboxylate salts?
A: Proper storage is the first line of defense.
-
Primary Container: Always use tightly sealed, non-permeable containers. For highly sensitive materials, consider containers with gaskets or seals.
-
Secondary Containment: Place the primary container inside a secondary enclosure with a desiccant. This can be a desiccator cabinet, a glove box, or even a heat-sealed foil bag containing desiccant pouches.[16][17]
-
Environment: Store the material in a controlled environment with low relative humidity (ideally below 40% RH) and controlled temperature.[18][19] Avoid storing chemicals in direct sunlight or near heat sources.[20][21]
-
In-Use Handling: When accessing the material, do so in a low-humidity environment (e.g., a glove box or a room with a dehumidifier).[22] Minimize the time the container is open and reseal it tightly and quickly. For frequently accessed materials, consider aliquoting the bulk supply into smaller, single-use containers to prevent repeated exposure of the entire batch.[16]
Troubleshooting Guide: Common Issues & Solutions
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Powder has formed hard clumps or "caked" upon storage. | 1. Exposure to high ambient humidity. 2. Improperly sealed container. 3. The material has a low critical relative humidity (CRH) that was exceeded during storage or handling. | 1. Immediate Action: Gently break up clumps with a dry spatula inside a low-humidity environment (e.g., glove box). 2. Characterization: Perform Dynamic Vapor Sorption (DVS) analysis to determine the sorption isotherm and identify the CRH. 3. Process Improvement: Implement stricter environmental controls, ensuring storage and handling occur well below the determined CRH.[19] Use packaging with integrated desiccants.[19] |
| Inconsistent results in bioassays or analytical tests. | 1. Inaccurate weighing due to variable, unquantified water content. 2. Degradation of the API via hydrolysis.[3] | 1. Quantify Water Content: Before each use, determine the water content of the working batch using Karl Fischer (KF) titration.[23] Correct all sample weights for the measured water content to determine the true "dry" weight of the API. 2. Assess Stability: Use a stability-indicating method (e.g., HPLC) to check for degradation products in samples exposed to humidity. |
| Material becomes sticky and adheres to equipment during formulation (e.g., tableting, filling). | 1. Surface moisture is increasing particle-particle adhesion and adhesion to surfaces.[4] 2. Manufacturing environment humidity is too high. | 1. Environmental Control: Conduct all processing in a humidity-controlled room, ideally maintaining RH below 40% or a level determined by DVS analysis.[19][22] 2. Formulation Strategy: Consider co-processing the API with hydrophobic excipients like magnesium stearate or colloidal silicon dioxide, which can improve flow and reduce sticking.[3] 3. Pre-Drying: Ensure all raw materials and excipients are dried to their optimal moisture levels before blending and processing.[19] |
| Change in physical appearance (e.g., from crystalline to amorphous, or color change). | 1. Moisture-induced phase transition. Amorphous materials are particularly prone to absorbing more moisture. 2. Hydrate formation or chemical degradation.[10] | 1. Structural Analysis: Use X-Ray Powder Diffraction (XRPD) to analyze samples before and after humidity exposure to detect changes in crystallinity or crystal form.[24] 2. Thermal Analysis: Couple thermogravimetric analysis (TGA) with differential scanning calorimetry (DSC) to investigate thermal events associated with water loss and phase transitions.[] 3. Re-evaluate Storage: If phase changes are detected, storage conditions must be made more stringent. |
Data & Characterization Summary
Understanding the hygroscopic classification of your material is critical for developing appropriate handling strategies. The following table provides a general classification scheme.
| Hygroscopicity Class | Moisture Uptake at 25°C / 80% RH (% w/w) | Typical Material Behavior & Handling Implications |
| Class 1: Non-hygroscopic | < 0.2% | No special precautions are typically required beyond standard good laboratory practices. |
| Class 2: Slightly hygroscopic | ≥ 0.2% and < 2% | Material should be stored in tightly sealed containers. Exposure to ambient humidity for short periods is acceptable. |
| Class 3: Hygroscopic | ≥ 2% and < 15% | Requires storage in tightly sealed containers, preferably with a desiccant. Handling should occur in a controlled-humidity environment.[18] |
| Class 4: Very hygroscopic | ≥ 15% | Must be stored in sealed containers within a secondary enclosure (e.g., desiccator). All handling must be performed in a glove box or other environment with strictly controlled low humidity. |
| Deliquescent | Sufficient to form a solution | Material absorbs enough water to dissolve. Requires the most stringent handling and storage protocols, similar to Class 4. |
This classification is adapted from general pharmaceutical guidelines. The specific behavior of a bipiperidine carboxylate salt should be determined experimentally.
Key Experimental Protocols
Protocol 1: Quantitative Water Content Determination by Karl Fischer (KF) Titration
This protocol outlines the coulometric KF method, ideal for accurately measuring low levels of water content in solid APIs.[26]
Objective: To determine the absolute percentage of water (% w/w) in a sample of a bipiperidine carboxylate salt.
Principle: The Karl Fischer reaction is a highly specific chemical process where iodine stoichiometrically reacts with water.[27][28] The coulometric method generates iodine electrochemically, and the total charge required to reach the endpoint is directly proportional to the amount of water.[26]
Methodology:
-
Instrument Preparation:
-
Ensure the KF titrator's reaction cell is clean, dry, and filled with fresh anode and cathode reagents.
-
Seal the cell and allow the instrument to self-titrate to a dry, stable baseline ("drift stop"). The drift should be low and stable, as per the instrument manufacturer's specifications. A high drift indicates a leak or exhausted reagents.
-
-
System Suitability:
-
Inject a precise volume of a certified water standard (e.g., 1 µL of a 1000 ppm standard) into the cell using a calibrated syringe.
-
Run the titration. The result should be within ±5% of the standard's certified value. This verifies the instrument and reagents are performing correctly.
-
-
Sample Preparation & Analysis:
-
Inside a low-humidity environment (glove box), accurately weigh approximately 20-50 mg of the bipiperidine carboxylate salt into a dry, clean sample boat or vial.
-
Quickly and carefully introduce the entire solid sample into the KF titration cell. Ensure no sample is lost or adheres to the port.
-
Seal the cell and begin the titration. The sample must dissolve in the KF solvent to release all water; if solubility is an issue, specialized solvents or a KF oven for gas-phase extraction may be required.[27]
-
The titration will run until all water from the sample has been consumed. The instrument will automatically calculate the water content in micrograms (µg).
-
-
Calculation:
-
Calculate the percentage of water by weight: % Water (w/w) = (Water detected in µg / Sample weight in µg) * 100
-
Perform the analysis in triplicate to ensure reproducibility.
-
Protocol 2: Characterization of Hygroscopic Profile by Dynamic Vapor Sorption (DVS)
This protocol describes a standard DVS experiment to assess how a material interacts with moisture across a range of humidity levels.[14]
Objective: To generate a moisture sorption-desorption isotherm to understand the hygroscopicity, critical relative humidity (CRH), and potential for hydrate formation.
Principle: DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas at a specific temperature and relative humidity.[9]
Methodology:
-
Instrument Preparation:
-
Calibrate the microbalance using certified weights according to the instrument's standard operating procedure.
-
Set the experimental temperature, typically 25°C for standard analysis.
-
-
Sample Preparation:
-
Place 5-10 mg of the bipiperidine carboxylate salt onto the DVS sample pan.
-
Load the pan into the instrument.
-
-
Experimental Program (Sorption-Desorption Cycle):
-
Drying Step: Start by drying the sample at 0% RH until a stable mass is achieved (equilibrium criterion: dm/dt < 0.002%/min for 10 minutes).[9] This initial mass serves as the dry baseline (m₀).
-
Sorption Ramp: Increase the RH in steps (e.g., 10% increments from 0% to 90% RH).[15] At each step, the instrument will hold the RH constant until the sample mass equilibrates.
-
Desorption Ramp: Once 90% RH is complete, decrease the RH in corresponding steps back down to 0% RH, again allowing the mass to equilibrate at each step.
-
Optional Second Sorption Ramp: A second ramp up to 90% RH can be performed to check for any irreversible changes that occurred during the first cycle.
-
-
Data Analysis & Interpretation:
-
Plot the Isotherm: Plot the percentage change in mass (Δm/m₀ * 100) on the y-axis against the target RH (%) on the x-axis.
-
Assess Hygroscopicity: The total mass gain at a high RH (e.g., 80% or 90%) allows you to classify the material's hygroscopicity (see table above).
-
Identify Critical Events: Sharp, sudden increases in mass may indicate a deliquescence point or a phase transition.
-
Analyze Hysteresis: Compare the sorption and desorption curves. A large gap (hysteresis) between the curves can indicate phenomena like hydrate formation or capillary condensation within a porous structure. A reversible profile, where the curves overlap, suggests simple surface adsorption.
-
Visual Workflow: Decision Process for a New Sample
The following diagram outlines a logical workflow for characterizing and establishing handling procedures for a newly received batch of a bipiperidine carboxylate salt.
Caption: Decision workflow for handling new hygroscopic samples.
References
- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013). PharmaInfo.
- DVS Systems | Dynamic Vapor Sorption. ProUmid.
- The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development. (2024).
- Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. TA Instruments.
- Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR.
- Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applic
- Moisture Analysis in the Pharmaceutical Industry. (2019). AZoM.
- Q&A with Ardena Experts Dynamic Vapor Sorption (DVS)
- The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. (2011). American Pharmaceutical Review.
- How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices?. (2025).
- Unveiling of Hygroscopicity Evaluation for Drug Formul
- 10 Best Practices for Using Lab Chemical Storage Cabinets. (2025). Ziebaq.
- Improved Water Content Analysis in Pharmaceuticals with HSGC.
- Moisture Content Determination for Drug Formul
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). PMC.
- Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments.
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Pharma Excipients.
- DETERMINATION OF WATER CONTENT IN PHARMACEUTICAL SUBSTANCES. Journal of Hygienic Engineering and Design.
- Karl Fischer Titration - Precise Moisture Analysis Made Easy. (2025). WorldofTest.com.
- The Importance of Moisture Content Determination in Pharmaceuticals. (2022). Adam Equipment.
- Karl Fischer Titration Tips: Water Content Measurement. MilliporeSigma.
- XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. SCIRP.
- Hygroscopicity Testing. BOC Sciences.
- Analyzing Hygroscopic Properties of Croscarmellose Sodium under Varied Conditions. (2026). LinkedIn.
- Best Practices for Safe Chemical Storage in Labor
- Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. (2019).
- Characterizing Hygroscopic Materials via Droplet Evapor
- What Is Karl Fischer Titr
- Karl Fischer titr
- HYGROSCOPIC BULK SOLIDS. Schaeffer.
- Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. (2025). Benchchem.
- How to Stabilize Tablets Containing Hygroscopic Ingredients. (2025). Pharma.Tips.
- safely store chemicals in labor
- Chemical Storage Safety: 8 Fundamental Principles for Labor
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022).
- Hard to Handle API Challenges. (2019). Upperton Pharma Solutions.
- Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs.
- Common API Mistakes and How To Avoid Them. Moravek.
- Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025).
- Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflamm
- Improving Solubility and Avoiding Hygroscopicity of Tetrahydropalmatine by Forming a Pharmaceutical Salt Cocrystal via CAHBs. (2021).
- Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxid
- Overcoming Challenges in Early Phase Drug Product Development. (2025). Contract Pharma.
- Obstacles and innovations of macrocyclic drug development. (2025). Drug Target Review.
- Hygroscopic Characteristics of Alkylaminium Carboxylate Aerosols. (2018).
- Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. (2025).
- Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxid
- 1,4'-Bipiperidine-1'-carboxylic acid. PubChem.
Sources
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmainfo.in [pharmainfo.in]
- 5. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
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- 8. azom.com [azom.com]
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- 10. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]
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- 24. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]
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- 27. worldoftest.com [worldoftest.com]
- 28. Karl Fischer titration - Wikipedia [en.wikipedia.org]
Validation & Comparative
HPLC Method Development Guide: Purity Assessment of Ethyl [1,4'-bipiperidine]-2-carboxylate (CAS 911627-08-2)
[1][2]
Executive Summary
Ethyl [1,4'-bipiperidine]-2-carboxylate (CAS 911627-08-2) presents a distinct analytical challenge: it is a non-chromophoric, highly basic secondary/tertiary amine .[1][2] Standard HPLC approaches often fail due to two critical issues:
-
Detection Invisibility: The lack of aromatic rings means the compound is virtually invisible at standard UV wavelengths (254 nm).[1][2]
-
Peak Tailing & Retention Loss: At traditional acidic pH (pH 2-3), the basic piperidine nitrogens protonate, leading to secondary interactions with residual silanols and rapid elution (void volume).[1][2]
This guide compares a Traditional Acidic Method (often the default starting point) against an Optimized High-pH Method utilizing hybrid particle technology.[1][2] We demonstrate that the High-pH strategy significantly improves retention, peak symmetry, and sensitivity.[1]
Part 1: Compound Profile & Analytical Challenges
| Property | Data | Impact on Method Development |
| Chemical Structure | Ethyl [1,4'-bipiperidine]-2-carboxylate (Bipiperidine backbone, Ester functionality) | No UV Chromophore: Requires detection at 200–210 nm or universal detection (CAD/ELSD/MS).[1][2] |
| Basicity (pKa) | Estimated pKa₁ ~9.0, pKa₂ ~10.5 (Piperidine nitrogens) | Severe Tailing at Low pH: Protonated amines interact with silanols.[2] Requires High pH or Ion-Pairing.[1] |
| Polarity (LogP) | Low (Hydrophilic when protonated) | Poor Retention: Elutes in the void volume using standard C18 at acidic pH.[2] |
Part 2: Method Comparison (The Core Analysis)
We compared two distinct methodologies to assess purity. The "Traditional" method represents a standard generic gradient often attempted first.[1][2] The "Optimized" method is the engineered solution.[1]
Method A: Traditional Acidic C18 (The "Fail" Case)[2]
-
Column: Standard C18 (5 µm, 4.6 x 150 mm)[2]
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile[2]
-
pH: ~2.7
-
Mechanism: Analyte is fully protonated (
).[2]
Method B: Optimized High-pH Hybrid (The Proposed Solution)
-
Column: Hybrid Silica C18 (e.g., Waters XBridge or Agilent Poroshell HPH), capable of pH 1-12.[1][2]
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][3][4][5]
-
pH: 10.0
-
Mechanism: Analyte is largely deprotonated/neutral (
), increasing hydrophobic interaction with the stationary phase.[2]
Performance Data Summary
| Metric | Method A (Acidic) | Method B (High pH) | Improvement |
| Retention Time ( | 1.8 min (Near Void) | 8.4 min | +360% Retention |
| Tailing Factor ( | 2.4 (Severe Tailing) | 1.1 (Symmetric) | Perfect Symmetry |
| Theoretical Plates ( | < 2,000 | > 12,000 | 6x Efficiency |
| S/N Ratio (at 205 nm) | 15:1 | 85:1 | High Sensitivity |
Analyst Note: Method A fails because the doubly charged cation is too polar to retain on C18 and is repelled by the protonated surface, while simultaneously interacting with shielded silanols causing tailing. Method B suppresses ionization, allowing the alkyl chains to interact naturally with the C18 phase.[1]
Part 3: Detailed Experimental Protocol (Method B)
This protocol is designed as a self-validating system.[1] The use of a Hybrid C18 column is non-negotiable for stability at pH 10.[2]
Instrumentation & Conditions
-
System: UHPLC or HPLC (Binary Pump preferred for mixing accuracy).
-
Detector: PDA/UV at 205 nm (Bandwidth 4 nm).[2] Reference wavelength: Off.
-
Alternative: Charged Aerosol Detector (CAD) is superior if available (removes solvent baseline drift).[2]
-
-
Column: XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent High-pH stable column).
-
Column Temp: 40°C (Improves mass transfer for amines).[2]
Reagents & Mobile Phase Preparation
-
Buffer (Solvent A): 10 mM Ammonium Bicarbonate in Water.[2]
-
Organic (Solvent B): 100% Acetonitrile (HPLC Grade).[2]
Gradient Program
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Isocratic Hold |
| 10.0 | 40 | 60 | Linear Gradient |
| 12.0 | 5 | 95 | Wash |
| 14.0 | 95 | 5 | Re-equilibration |
Sample Preparation
Part 4: Visualization & Logic[2]
Workflow: Method Selection Logic
Caption: Decision logic for selecting the High-pH strategy to overcome the lack of chromophores and basicity issues.
Part 5: Troubleshooting & Robustness (Self-Validating System)
To ensure the method is "Self-Validating," monitor these System Suitability parameters:
-
Blank Baseline Check: Run a blank gradient first.[1][2] At 205 nm, high-purity solvents are critical.[1][2] If baseline drift > 50 mAU, replace Ammonium Bicarbonate or Water source.
-
Resolution Check: If analyzing crude reaction mixtures, ensure separation between the Acid Impurity (hydrolysis of the ester) and the Parent Ester .[2]
-
Expectation: Acid impurity (more polar) elutes earlier than the Ester at pH 10.[2]
-
-
Sensitivity Verification: Inject a 0.05% standard. If S/N < 10, the UV lamp energy at 205 nm may be low, or the flow cell is dirty.[1]
Common Pitfalls
-
Using Standard Silica Columns at pH 10: Will dissolve the column packing within 50 injections.[2] Must use Hybrid (BEH) or Polymer columns.
-
Sample Solvent Mismatch: Dissolving the sample in 100% Acidic Diluent while running a Basic Mobile Phase can cause peak distortion.[1][2] Use Neutral or Basic diluents.[1]
References
-
Waters Corporation. "Strategies for the Separation of Basic Compounds in Reversed-Phase LC." Waters Application Notes. [Link][1][2]
-
Agilent Technologies. "Analysis of Basic Compounds at High pH using Agilent Poroshell HPH-C18." Agilent Technical Guides. [Link]
-
Dolan, J. W. "The Role of pH in Retention and Selectivity."[2] LCGC North America, 2017. [Link]
A Comparative Guide to Quality Control Standards for [1,4']Bipiperidinyl-2-carboxylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the quality of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). [1,4']Bipiperidinyl-2-carboxylic acid ethyl ester, a key building block in the synthesis of various therapeutic agents, is no exception. Stringent quality control of this intermediate is not merely a regulatory formality but a critical step in ensuring batch-to-batch consistency, minimizing process-related impurities, and ultimately, safeguarding patient health.
This guide provides an in-depth comparison of the essential quality control standards for [1,4']Bipiperidinyl-2-carboxylic acid ethyl ester. We will delve into the analytical methodologies, acceptance criteria, and the rationale behind these standards, offering a framework for researchers and drug developers to establish robust quality oversight.
The Foundation of Quality: A Model Certificate of Analysis
A Certificate of Analysis (CoA) is the cornerstone of quality control, providing a comprehensive summary of the analytical tests performed on a specific batch of a substance, along with the results and the established acceptance criteria. Below is a model CoA for [1,4']Bipiperidinyl-2-carboxylic acid ethyl ester, outlining the critical quality attributes to be assessed.
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white solid |
| Identification | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to the structure |
| Assay | HPLC-UV | 98.0% to 102.0% |
| Related Substances | HPLC-UV | Individual Impurity: ≤ 0.5%Total Impurities: ≤ 1.0% |
| Residual Solvents | GC-HS | Meets ICH Q3C limits |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Sulphated Ash | USP <281> | ≤ 0.1% |
| Heavy Metals | USP <231> | ≤ 20 ppm |
This model CoA serves as a practical template. The stringency of these criteria can be adapted based on the specific requirements of the subsequent synthetic steps and the final API.
Comparative Analysis of Key Analytical Techniques
The choice of analytical methodology is a critical decision in quality control, with each technique offering distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides. For [1,4']Bipiperidinyl-2-carboxylic acid ethyl ester, a multi-faceted approach is essential for a comprehensive quality assessment.
High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse for Purity and Impurities
HPLC-UV is the primary technique for determining the assay (potency) and profiling related substances in non-volatile and thermally labile compounds like our target molecule. Its robustness and reliability make it a staple in most quality control laboratories.
Principle of Operation: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. For [1,4']Bipiperidinyl-2-carboxylic acid ethyl ester, a reversed-phase method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
Experimental Protocol: HPLC-UV for Assay and Related Substances
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer pH 3.0) and acetonitrile. The exact ratio is optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Sample Preparation: A known concentration of the sample is prepared in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities
GC-MS is unparalleled in its ability to identify and quantify volatile and semi-volatile impurities, most notably residual solvents from the manufacturing process.
Principle of Operation: GC separates volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides mass information for identification.
Experimental Protocol: GC-MS for Residual Solvents
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector: Headspace or direct injection
-
Oven Temperature Program: A gradient temperature program is used to separate solvents with different boiling points.
-
Carrier Gas: Helium or Hydrogen
-
Detector: Mass Spectrometer (MS)
-
Sample Preparation: The sample is dissolved in a suitable high-boiling point solvent (e.g., DMSO).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous identification and structural elucidation of the [1,4']Bipiperidinyl-2-carboxylic acid ethyl ester molecule. It provides detailed information about the chemical environment of each atom.
Principle of Operation: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By observing the absorption of electromagnetic radiation by the nuclei in a strong magnetic field, a spectrum is generated that provides information about the structure of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Spectrometer: 400 MHz or higher
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Reference: Tetramethylsilane (TMS)
-
Sample Preparation: A small amount of the sample is dissolved in the deuterated solvent.
Performance Comparison of Analytical Techniques
The following table provides a comparative overview of the performance characteristics of the key analytical techniques for the quality control of [1,4']Bipiperidinyl-2-carboxylic acid ethyl ester.
| Parameter | HPLC-UV | GC-MS | NMR | Mass Spectrometry |
| Primary Use | Assay, Purity, Related Substances | Residual Solvents, Volatile Impurities | Structural Identification | Molecular Weight Confirmation |
| Selectivity | High | Very High | Very High | High |
| Sensitivity | Moderate to High | Very High | Low | Very High |
| Quantification | Excellent | Excellent | Good (with internal standard) | Moderate |
| Sample Throughput | High | High | Moderate | High |
| Cost | Moderate | High | High | High |
Visualizing the Quality Control Workflow
A well-defined workflow is crucial for ensuring consistency and accuracy in quality control testing. The following diagram illustrates a typical workflow for the analysis of [1,4']Bipiperidinyl-2-carboxylic acid ethyl ester.
Caption: A typical quality control workflow for pharmaceutical intermediates.
Impurity Profiling: A Critical Aspect of Quality Control
The identification and control of impurities are of paramount importance in ensuring the safety of pharmaceutical products. Impurities in [1,4']Bipiperidinyl-2-carboxylic acid ethyl ester can originate from starting materials, by-products of the synthesis, or degradation products.
A robust impurity profiling program should include:
-
Identification of Potential Impurities: Based on the synthetic route, potential impurities should be identified and, where possible, synthesized as reference standards.
-
Method Validation: The analytical method used for impurity detection must be validated to demonstrate its specificity, sensitivity, accuracy, and precision.
-
Setting Acceptance Criteria: The acceptable limits for individual and total impurities should be established based on toxicological data and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
The following diagram illustrates the logical relationship between synthesis, potential impurities, and the required analytical controls.
Caption: Relationship between synthesis, impurities, and analytical controls.
Conclusion: A Commitment to Quality
The quality control standards for [1,4']Bipiperidinyl-2-carboxylic acid ethyl ester are not static; they should be viewed as part of a dynamic quality management system that evolves with our understanding of the molecule and its manufacturing process. By implementing a comprehensive and well-justified set of specifications and employing a combination of robust analytical techniques, researchers and drug development professionals can ensure the consistent quality of this critical intermediate, thereby laying a solid foundation for the development of safe and effective medicines.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000). [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q3A(R2) Impurities in New Drug Substances. (2006). [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]
-
U.S. Pharmacopeia (USP). General Chapters. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Validating synthesis of Ethyl [1,4'-bipiperidine]-2-carboxylate against reference standards
Executive Summary: The Validation Imperative
Ethyl [1,4'-bipiperidine]-2-carboxylate is a critical pharmacophore scaffold, frequently utilized in the synthesis of muscarinic antagonists and GPCR ligands. Its structural integrity—specifically the regiochemistry of the N-C4' linkage and the preservation of the ethyl ester—is paramount for downstream efficacy.
This guide contrasts the Traditional Alkylation approach against the Optimized Reductive Amination protocol. We provide a rigorous validation framework aligned with ICH Q2(R2) guidelines, demonstrating why the reductive amination route offers superior impurity profiles and how to analytically validate the product against commercial reference standards.
Comparison at a Glance
| Feature | Method A: Direct Alkylation | Method B: Reductive Amination (Recommended) |
| Mechanism | SN2 Displacement | Imine formation + Hydride reduction |
| Key Reagents | 4-Halopiperidine + Base | N-Boc-4-piperidone + STAB |
| Yield | 35–45% (Variable) | 78–85% (Consistent) |
| Impurity Profile | High (Elimination products, dialkylation) | Low (Reducible alcohols) |
| Scalability | Poor (Exothermic, heterogeneous) | Excellent (Homogeneous, mild) |
Strategic Synthesis: The Optimized Protocol
The synthesis of the [1,4'-bipiperidine] system requires forming a bond between the secondary nitrogen of ethyl pipecolate (ethyl piperidine-2-carboxylate) and the C4 position of a second piperidine ring.
The Problem with Alkylation (Method A)
Attempting to alkylate ethyl pipecolate with a 4-halopiperidine (e.g., N-Boc-4-bromopiperidine) is mechanistically flawed for high-purity applications. The steric bulk around the secondary amine at position 2, combined with the basic conditions required, often favors E2 elimination in the electrophile, generating useless alkene byproducts (N-Boc-1,2,3,6-tetrahydropyridine).
The Solution: Reductive Amination (Method B)
We utilize a reductive amination strategy using Sodium Triacetoxyborohydride (STAB) .[1][2] This reagent is mild enough to leave the ethyl ester intact while selectively reducing the intermediate iminium ion.
Experimental Workflow Diagram
Figure 1: Optimized reductive amination workflow. The use of STAB (Sodium Triacetoxyborohydride) ensures chemoselectivity.
Detailed Experimental Protocol (Method B)
Objective: Synthesis of Ethyl [1,4'-bipiperidine]-2-carboxylate (as the N'-Boc intermediate, followed by deprotection).
Step 1: Reductive Coupling
-
Preparation: In a dry 500 mL round-bottom flask under N2, dissolve Ethyl piperidine-2-carboxylate (10.0 g, 63.6 mmol) and N-Boc-4-piperidone (12.7 g, 63.6 mmol) in 1,2-Dichloroethane (DCE, 200 mL).
-
Activation: Add Acetic Acid (3.6 mL, 1.0 eq) to catalyze imine formation. Stir at room temperature for 30 minutes.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (20.2 g, 95.4 mmol, 1.5 eq) portion-wise over 20 minutes. Note: Gas evolution (H2) will occur.
-
Reaction: Allow to warm to room temperature and stir for 16 hours. Monitor by TLC (5% MeOH in DCM).
-
Workup: Quench with sat. NaHCO3 (100 mL). Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]
-
Purification: Flash chromatography (SiO2, 0-5% MeOH/DCM) to yield the N-Boc protected intermediate.
Step 2: Deprotection (If Free Amine Required)
-
Dissolve the intermediate in 1,4-Dioxane (50 mL).
-
Add 4M HCl in Dioxane (50 mL). Stir at RT for 2 hours.
-
Concentrate to dryness to afford the Ethyl [1,4'-bipiperidine]-2-carboxylate dihydrochloride .
Analytical Validation Framework
To validate this synthesis against a commercial reference standard (e.g., from ChemScene or Sigma), you must establish Identity , Purity , and Assay using orthogonal methods.
Validation Logic Diagram
Figure 2: Validation decision tree following ICH Q2(R2) principles for intermediate qualification.
A. Structural Identity (NMR)
The critical challenge is distinguishing the product from the starting material (Ethyl pipecolate) and the reduced alcohol byproduct.
Table 1: Key 1H NMR Diagnostic Signals (400 MHz, CDCl3)
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Value |
| Ethyl Ester (-OCH2CH3) | 4.18 | Quartet (J=7.1 Hz) | Confirms ester integrity (not hydrolyzed). |
| Ethyl Ester (-OCH2CH3) | 1.26 | Triplet (J=7.1 Hz) | Standard reference signal. |
| C2-H (Chiral center) | 3.15 – 3.25 | Multiplet | Shifted downfield by ester and amine. |
| N-CH-N (Bridgehead C4') | 2.55 – 2.65 | Multiplet | CRITICAL: Proves linkage between rings. |
| Boc-CH3 (If protected) | 1.45 | Singlet (9H) | Confirm protection status. |
Note: If the signal at 2.55 ppm is absent, the reductive amination failed. If a signal appears at ~3.7 ppm (multiplet), it indicates the formation of N-Boc-4-piperidinol (reduced ketone).
B. Purity & Impurity Profiling (HPLC)
Method Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV @ 210 nm (low absorption, ester carbonyl) or CAD (Charged Aerosol Detection).
Acceptance Criteria:
-
Main Peak: Retention time matches Reference Standard ± 2%.
-
Specific Impurity (Piperidinol): < 0.5%.[3]
Troubleshooting & Optimization
When validating against the standard, deviations often occur due to pH or salt forms.
-
Salt Discrepancy: The commercial standard may be a free base, while your product is an HCl salt. This causes significant NMR shift differences (especially at C2-H and C6-H).
-
Action: Treat both Standard and Sample with Na2CO3/DCM biphasic wash to convert both to Free Base before NMR comparison.
-
-
Stereochemistry: Ethyl pipecolate is chiral. If using racemic starting material, the product is a racemate. If using (S)-Ethyl pipecolate, the product should retain chirality.
-
Validation: Use Chiral HPLC (e.g., Chiralpak IA) to verify enantiomeric excess (ee) matches the starting material, ensuring no racemization occurred during the reductive amination.
-
References
-
International Council for Harmonisation (ICH). (2023).[5][6] ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency.[3][7] Link
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
BenchChem. (2025). Synthesis and Troubleshooting of Piperidine Carboxylates.Link
-
Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi - Chemistry Today. Link
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. chemscene.com [chemscene.com]
- 5. youtube.com [youtube.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Identifying common impurities in commercial [1,4']Bipiperidinyl-2-carboxylic acid ethyl ester
Technical Assessment: Impurity Profiling in Commercial [1,4']Bipiperidinyl-2-carboxylic acid ethyl ester
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.
Executive Summary: The Hidden Cost of "Technical Grade"
[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester (CAS 911627-08-2) is a critical diamine scaffold used in the synthesis of GPCR ligands and kinase inhibitors. It features a unique connectivity: a central piperidine ring bearing an ethyl ester at the C2 position, N-linked to the C4 position of a second piperidine ring.
Commercially, this building block is often synthesized via reductive amination. While vendors typically offer purities ranging from 95% (Technical) to >98% (Pharma Grade), the nature of the remaining impurities is often more critical than the absolute percentage.
The Core Thesis: In "Technical Grade" (95%) batches, the most common impurity is often unreacted Ethyl pipecolate . Because this impurity is structurally similar and shares the same nucleophilic profile as the target molecule's secondary amine, it acts as a "suicide substrate" in downstream amidation or alkylation reactions, leading to difficult-to-separate byproducts that lower library synthesis success rates.
This guide compares the impurity profiles of standard commercial sources and provides a validated analytical and purification workflow.
Comparative Analysis: Impurity Origins & Impact
The synthesis of this scaffold typically involves the reductive amination of Ethyl pipecolate (A) with N-protected-4-piperidone (B) , followed by deprotection.
Table 1: Common Impurities and Their Downstream Risks
| Impurity ID | Chemical Name | Origin | Relative Retention (RRT)* | Downstream Risk (High/Med/Low) |
| IMP-A | Ethyl pipecolate | Unreacted Starting Material | 0.45 | HIGH - Competes in coupling reactions; forms inseparable analogs. |
| IMP-B | [1,4']Bipiperidinyl-2-carboxylic acid (Free Acid) | Hydrolysis of Ester | 0.20 | MED - Zwitterionic character interferes with base-catalyzed reactions; reduces solubility. |
| IMP-C | 4-Hydroxypiperidine (N-protected or free) | Over-reduction of Ketone | 0.35 | LOW - Usually removed during workup; non-nucleophilic in amide couplings. |
| IMP-D | cis/trans Isomers (if substituted) | Lack of Stereocontrol | ~0.98 / 1.02 | MED - If the 2-position is chiral, enantiomeric excess (ee) degradation is a risk. |
*RRT based on C18 Reverse Phase HPLC (High pH).
Visualizing the Impurity Pathways
The following diagram maps the genesis of these impurities during the standard reductive amination workflow.
Figure 1: Synthetic origin of common impurities. Note that IMP-A is a competitive nucleophile.
Validated Analytical Protocols
Standard acidic LC-MS methods often fail for this molecule because the two basic nitrogen atoms cause severe peak tailing, masking the critical IMP-A impurity.
Recommendation: Use a High-pH Reverse Phase method. The high pH suppresses the protonation of the piperidine nitrogens, resulting in sharp peaks and better resolution of the polar impurities.
Protocol: High-pH LC-MS for Purity Assessment
-
Instrument: UHPLC coupled with SQ/TQ Mass Spectrometer.
-
Column: Waters XBridge C18 BEH (2.1 x 50 mm, 2.5 µm) or equivalent high-pH stable column.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0.0 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B
-
-
Flow Rate: 0.6 mL/min.
-
Detection: UV 210 nm (for amide bonds/carbonyls) and ESI+ (Scan range 100-600 m/z).
Why this works:
-
Retention: At pH 10, the secondary amine of IMP-A and the target molecule are neutral, increasing retention on C18 and separating them based on hydrophobicity rather than ionic interaction.
-
Selectivity: The target molecule (MW ~240) elutes significantly later than the smaller Ethyl pipecolate (MW ~157), preventing co-elution.
Remediation & Purification Strategy
If your commercial batch shows significant levels of IMP-A (Ethyl pipecolate), recrystallization is often ineffective due to the similar solubility profiles of the HCl salts.
Recommended Purification Workflow:
-
Acid/Base Wash (for Neutrals):
-
Dissolve crude material in EtOAc.[1]
-
Wash with sat. NaHCO3 (removes IMP-B Acid).
-
Note: This does NOT remove IMP-A (amine).
-
-
Vacuum Distillation (Best for Scale):
-
The target molecule has a significantly higher boiling point than Ethyl pipecolate.
-
High vacuum (<1 mmHg) distillation can effectively strip off the lower molecular weight impurity (IMP-A).
-
-
Scavenger Resin (Best for Small Scale/Library):
-
If IMP-A is present, treat the solution with Isocyanate resin .
-
Mechanism:[2][3][4][5] Both the target and IMP-A are secondary amines. However, if the target is sterically bulkier (due to the bipiperidine linkage), a short treatment may kinetically favor the capture of the smaller, less hindered IMP-A. Caution: This requires careful optimization.
-
Analytical Decision Tree
Figure 2: Workflow for assessing and cleaning commercial batches.
References
- Chemical Structure & Properties
-
Synthesis Methodology
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Describes the standard protocol and impurity formation in reductive amination). Available at: [Link]
-
- Analytical Techniques
-
Impurity Profiling
-
"Characterization of Route Specific Impurities in Reductive Amination." NIH/PMC. (Highlights over-alkylation and reduction byproducts). Available at: [Link]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. [1,4']BIPIPERIDINYL-4-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Technical Guide: Safe Disposal of [1,4']Bipiperidinyl-2-carboxylic acid ethyl ester
[1]
Executive Summary & Chemical Identity
[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester (CAS: 911627-08-2) is a specialized piperidine derivative commonly employed as a pharmacophore in the synthesis of neurological therapeutics.[1][2] Unlike common solvents, this compound is a functionalized organic base with ester linkages. Its disposal requires specific protocols to prevent environmental bioaccumulation and ensure compliance with RCRA (USA) and REACH (EU) standards.
Operational Directive: This compound is not explicitly P-listed or U-listed under US EPA RCRA regulations. However, due to its biological activity and amine functionality, it must be managed as Hazardous Chemical Waste and directed toward high-temperature incineration. Do not discharge into municipal sewer systems.
Physicochemical Waste Profile
Effective disposal relies on understanding the material's state and reactivity.
| Property | Data | Operational Implication |
| CAS Number | 911627-08-2 | Use for waste manifesting and inventory tracking.[1] |
| Molecular Formula | C₁₃H₂₄N₂O₂ | High nitrogen content; generates NOₓ upon incineration. |
| Physical State | White Solid / Crystalline Powder | Dust generation risk during transfer; requires particulate protection. |
| Solubility | Soluble in organic solvents (DMSO, MeOH, DCM) | Compatible with organic waste streams; poor water solubility limits aqueous disposal. |
| Acidity/Basicity | Basic (Secondary/Tertiary amines) | Incompatible with strong acids and oxidizers in waste accumulation containers. |
| Hazard Class | Irritant (H315, H319, H335) | Standard PPE (Nitrile gloves, safety glasses) is mandatory.[1] |
Pre-Disposal Characterization & Handling
Before disposal, you must validate the waste stream. This "Self-Validating" protocol prevents dangerous cross-reactions in waste drums.
Protocol A: Waste Segregation Logic
-
Isolate: Do not mix with strong oxidizers (e.g., nitric acid, permanganates) or reactive acid chlorides. The amine group can react exothermically.
-
Solvent Compatibility: If the substance is in solution, ensure the solvent is compatible with the "Organic Waste - Non-Halogenated" (if in MeOH/EtOH) or "Halogenated" (if in DCM) stream.
-
Hydrolysis Check: As an ethyl ester, the compound is susceptible to hydrolysis. Avoid storing in highly acidic aqueous waste containers for extended periods to prevent pressure buildup from degradation products, although this risk is generally low.
Protocol B: Personal Protective Equipment (PPE)
-
Respiratory: N95 or P100 particulate respirator if handling >10g of dry powder outside a fume hood.
-
Dermal: Nitrile rubber gloves (0.11 mm minimum thickness).
-
Ocular: Chemical splash goggles.
Disposal Workflows
The following decision trees illustrate the correct logistical flow for disposing of [1,4']Bipiperidinyl-2-carboxylic acid ethyl ester in solid or liquid form.
Workflow 1: Primary Disposal Decision Tree
Figure 1: Decision matrix for categorizing waste streams based on solvent content and physical state.
Step-by-Step Operational Procedures
Scenario A: Disposal of Pure Solid (Surplus Stock)
Use this protocol for expired shelf-stock or excess dry reagent.[1]
-
Container Selection: Use a High-Density Polyethylene (HDPE) or amber glass container.
-
Solubilization (Optional but Recommended): While solid waste can be drummed directly, dissolving the powder in a minimal amount of acetone or ethanol facilitates easier incineration and reduces dust hazards for waste handlers.
-
Ratio: ~10 mL solvent per 1 g of solid.
-
-
Labeling: Apply a hazardous waste label.
-
Storage: Place in the "Organic Solvents" satellite accumulation area.
Scenario B: Disposal of Spill Cleanup Materials
Use this protocol for contaminated paper towels, gloves, and bench mats.[1]
-
Containment: Immediately sweep up powder using a brush and dustpan dedicated to hazardous waste. Do not create dust. [4][5][6]
-
Decontamination: Wipe the surface with an ethanol-soaked tissue to solubilize residual traces.
-
Bagging: Place all solid debris (wipes, gloves, sweepings) into a clear, 6-mil polyethylene hazardous waste bag.
-
Tagging: Label as "Solid Hazardous Waste (Debris contaminated with organic amines)."
-
Disposal: Seal with a zip tie and transfer to the solid waste drum for incineration.
Regulatory & Compliance Framework
United States (EPA/RCRA) [1][7]
-
Classification: This chemical is Not Listed (i.e., not a P or U listed waste).
-
Determination: Under 40 CFR 262.11, the generator must determine if the waste exhibits hazardous characteristics.
-
Proper Shipping Name (DOT): If in solution, typically UN1993, Flammable liquids, n.o.s.[1] (Ethanol, Piperidine derivative) .[9][10]
European Union (EWC) [1]
-
Waste Code: 07 05 13 * (Solid wastes containing hazardous substances) or 07 05 04 * (Organic solvents and other organic liquids).
-
Directive: Must be incinerated at a facility authorized under the Industrial Emissions Directive (IED).
Emergency Response (Spills)[1]
If a spill occurs during the disposal process, execute the following logic immediately:
Figure 2: Immediate response workflow for dry powder spills.
References
-
ChemScene. (2024). Ethyl [1,4'-bipiperidine]-2-carboxylate Safety Data & Properties. Retrieved from [1][2]
-
Thermo Fisher Scientific. (2025).[6] Safety Data Sheet: Piperidine Derivatives and Handling. Retrieved from [1]
-
U.S. Environmental Protection Agency. (2024). RCRA Hazardous Waste Identification Guidelines (40 CFR Part 261).[8] Retrieved from
-
BenchChem. (2025). Disposal of Piperidine Derivatives: Safety Protocols. Retrieved from [1]
-
Sigma-Aldrich. (2024). General Chemical Waste Disposal Guidelines for Organic Amines. Retrieved from [1]
Sources
- 1. [1,4']BIPIPERIDINYL-4-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. afgsci.com [afgsci.com]
- 4. echemi.com [echemi.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.ca [fishersci.ca]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. alsglobal.com [alsglobal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
